N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide is a synthetic compound that features a benzothiazole moiety linked to a dichloropyridine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Linking the Benzothiazole to the Propyl Chain: The benzothiazole derivative is then reacted with a propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate to form the N-[3-(1,3-benzothiazol-2-yl)propyl] intermediate.
Coupling with Dichloropyridine Carboxamide: The final step involves coupling the N-[3-(1,3-benzothiazol-2-yl)propyl] intermediate with 3,6-dichloropyridine-2-carboxylic acid or its activated ester (e.g., using EDCI and HOBt) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents (e.g., DMF) under mild heating conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.
Oxidation Products: Sulfoxides and sulfones derived from the benzothiazole ring.
Reduction Products: Thiols and other reduced derivatives of the benzothiazole ring.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to the bioactivity of the benzothiazole moiety.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazidoacetamide: Similar structure with a formohydrazidoacetamide linkage.
N’-(1,3-benzothiazol-2-yl)-arylamides: Compounds with arylamide linkages showing antibacterial activity.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide is unique due to its combination of a benzothiazole moiety with a dichloropyridine carboxamide, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS/c17-10-7-8-13(18)21-15(10)16(22)19-9-3-6-14-20-11-4-1-2-5-12(11)23-14/h1-2,4-5,7-8H,3,6,9H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCICRFLJXQNJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCNC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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